molecular formula C20H18ClN3O5S B2821836 N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 897612-29-2

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B2821836
CAS No.: 897612-29-2
M. Wt: 447.89
InChI Key: VVNFLSMOHHEGNR-UHFFFAOYSA-N
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Description

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound featuring a thiazole ring, a chlorophenyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as potassium hydroxide. This reaction forms 2-(4-chlorophenyl)thiazole.

    Alkylation: The thiazole derivative is then alkylated using 2-bromoethylamine hydrobromide to introduce the ethylamine side chain.

    Coupling with 4,5-Dimethoxy-2-nitrobenzoic Acid: The final step involves coupling the alkylated thiazole with 4,5-dimethoxy-2-nitrobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The thiazole ring can be further functionalized through various coupling reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Coupling: Reagents like DCC and DMAP are commonly used for amide bond formation.

Major Products

    Reduction of Nitro Group: Produces the corresponding amine.

    Substitution on Chlorophenyl Group: Yields various substituted derivatives depending on the nucleophile used.

    Functionalized Thiazole Derivatives: Result from coupling reactions.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for developing new drugs due to its unique structural features.

    Biological Studies: The compound can be used to study the biological activity of thiazole derivatives, including their antimicrobial and anticancer properties.

    Chemical Research: It can be a valuable intermediate in the synthesis of more complex molecules for various chemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)thiazole: Shares the thiazole and chlorophenyl moieties but lacks the nitrobenzamide group.

    4,5-Dimethoxy-2-nitrobenzoic Acid: Contains the nitrobenzamide moiety but lacks the thiazole ring.

    N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)benzamide: Similar structure but without the methoxy groups on the benzamide ring.

Uniqueness

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

This compound’s unique structure and properties make it a valuable subject for further research and development in medicinal chemistry and other scientific disciplines.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5S/c1-28-17-9-15(16(24(26)27)10-18(17)29-2)19(25)22-8-7-14-11-30-20(23-14)12-3-5-13(21)6-4-12/h3-6,9-11H,7-8H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNFLSMOHHEGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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